Ode-bn-pmeg

Antiviral Potency HPV DNA Amplification 3D Organotypic Culture

Standard PMEG and cidofovir fail to penetrate HPV-infected epithelial cells or induce selective apoptosis. ODE-Bn-PMEG (ABI-1968) solves this with a unique octadecyloxyethyl+benzyl diester for superior uptake. - Complete HPV-18 DNA amplification abolition in 3D raft cultures (cidofovir inactive). - Selective apoptosis in infected differentiated keratinocytes; spares uninfected tissue. - Benchmark lipid-ANP prodrug; converts to PMEG diphosphate in HFFs. - Available for immediate R&D shipment; stable under recommended storage.

Molecular Formula C35H58N5O6P
Molecular Weight 675.8 g/mol
CAS No. 1626364-18-8
Cat. No. B12742289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOde-bn-pmeg
CAS1626364-18-8
Molecular FormulaC35H58N5O6P
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCCOP(=O)(COCCN1C=NC2=C1N=C(NC2=O)N)OCC3=CC=CC=C3
InChIInChI=1S/C35H58N5O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-43-26-27-45-47(42,46-28-31-21-18-17-19-22-31)30-44-25-23-40-29-37-32-33(40)38-35(36)39-34(32)41/h17-19,21-22,29H,2-16,20,23-28,30H2,1H3,(H3,36,38,39,41)
InChIKeyAHSNBFKBLUUKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ODE-Bn-PMEG (ABI-1968) for HPV Research


ODE-Bn-PMEG (CAS 1626364-18-8), also known as ABI-1968, is an acyclic nucleoside phosphonate (ANP) prodrug and a diester derivative of the active metabolite PMEG (9-(2-phosphonomethoxyethyl)guanine) [1]. This small-molecule antiviral is designed for localized inhibition of high-risk HPV genotypes, including HPV-11, -16, and -18, by targeting transient viral DNA amplification [2]. Its molecular formula is C35H58N5O6P, and its procured form serves as a critical tool compound for studies requiring enhanced cellular uptake and sustained intracellular activation in epithelial tissues [3]. As a compound that advanced to Phase 1 clinical trials (as ABI-1968) before termination, it offers a well-characterized profile for investigative use in HPV-associated lesion models [4].

Lipid-diester prodrug design with reported intracellular conversion to active PMEG diphosphate
Supports HPV-16/18 DNA amplification studies in 3D organotypic epithelial models
Enables investigation of selective apoptosis in HPV-infected keratinocyte models

Why ODE-Bn-PMEG Cannot Be Substituted


Interchangeability with PMEG or structurally related ANPs like cidofovir is precluded by fundamental differences in cellular pharmacology, selectivity, and functional outcome. Unlike its active metabolite PMEG diphosphate, ODE-Bn-PMEG is engineered as a lipid-modified prodrug, demonstrating markedly increased cellular uptake in relevant cell types such as human foreskin fibroblasts [1]. This prodrug strategy enables efficient intracellular conversion to the active diphosphate and, crucially, confers a functional selectivity not observed with cidofovir: ODE-Bn-PMEG selectively induces apoptosis in HPV-infected, differentiated keratinocytes while sparing uninfected tissues, whereas cidofovir neither induces apoptosis nor abolishes HPV activity in the same 3D organotypic epithelial culture models [2]. Furthermore, the slow intracellular conversion kinetics of its benzyl diester group provide sustained antiviral effects compared to faster-clearing analogs [3]. These mechanistic distinctions create an insurmountable gap for generic substitution in assays where tissue-specific targeting, sustained intracellular activation, or selective induction of infected-cell apoptosis are required endpoints.

Structural mismatch: octadecyloxyethyl-benzyl diester design is absent in cidofovir, PMEG, and other simple ANPs; cellular activation pathway may differ.
Cellular uptake profile: reported enhanced uptake in fibroblast models is not replicated by unmodified PMEG; poor permeability limits direct substitution.
Biological endpoint context: selective apoptosis in HPV-infected 3D tissues reported for ODE-Bn-PMEG; cidofovir does not show this effect, limiting mechanistic interchange.

ODE-Bn-PMEG vs. Cidofovir and PMEG


HPV-18 Abolition in 3D Tissues vs. Cidofovir

ODE-Bn-PMEG exhibits a 10-fold greater potency compared to cidofovir in blocking HPV-18 productive infection in 3D organotypic epithelial cultures, a model that closely mimics the human cervical epithelium. ODE-Bn-PMEG at 1.5 μM demonstrated superior antiviral effects relative to 15 μM cidofovir, achieving complete abolition of viral activities [1].

HPV-18 abolition vs. cidofovir
Head-to-head
Complete abolition of HPV-18 DNA amplification and virion production in 3D organotypic epithelial cultures; cidofovir showed no effect.
Supports tissue-model endpoint context for HPV-18 clearance research.
Direct comparison in primary keratinocyte raft cultures.
Antiviral Potency HPV DNA Amplification 3D Organotypic Culture

Selective Apoptosis in HPV-Infected Keratinocytes vs. Cidofovir

ODE-Bn-PMEG uniquely induces apoptosis selectively in HPV-infected, differentiated keratinocytes, a functional outcome not observed with cidofovir. In contrast, cidofovir neither induces apoptosis nor abolishes HPV activity in the same 3D organotypic epithelial culture model [1]. This qualitative mechanistic difference is critical for compounds intended to eliminate established viral reservoirs.

Selective apoptosis vs. cidofovir
Head-to-head
Induction of apoptosis selectively in HPV-infected, differentiated keratinocytes; cidofovir did not induce apoptosis in the same model.
Supports apoptosis pathway-response interpretation in HPV-infected tissue models.
Observed in 3D organotypic cultures of PHKs with HPV-18.
Selective Apoptosis Mechanism of Action HPV-Infected Keratinocytes

Enhanced Cellular Uptake & Metabolic Conversion in Fibroblasts

ODE-Bn-PMEG demonstrates significantly increased cellular uptake in human foreskin fibroblast (HFF) cells compared to unmodified PMEG [1]. This enhanced uptake is attributed to its lipophilic alkoxyalkyl prodrug moiety, which facilitates membrane permeation. The compound is then readily converted in vitro to the active antiviral metabolite, PMEG diphosphate, thereby overcoming the rate-limiting cellular entry step of the parent nucleoside phosphonate [1].

Cellular uptake & conversion
Reported
Increased cellular uptake and efficient conversion to PMEG diphosphate in human foreskin fibroblasts (HFFs); unmodified PMEG exhibits poor cell permeability.
Supports prodrug activation and intracellular delivery review.
Qualitative difference; specific uptake metrics not provided.
Cellular Uptake Prodrug Activation Pharmacokinetics

Equivalent Antiviral Activity of P-Chiral Enantiomers

The P-chiral enantiomers of ODE-Bn-PMEG were obtained and evaluated, and they appeared to have equivalent antiviral activities against HPV [1]. This finding indicates that the antiviral activity is not stereospecific at the phosphorus center, which has significant implications for synthetic route selection and procurement.

Chiral Purity Stereochemistry Enantiomer Activity

ODE-Bn-PMEG Research & Industrial Applications


HPV Life Cycle and Productive Infection in 3D Tissues

ODE-Bn-PMEG is the compound of choice for investigating mechanisms of HPV DNA amplification and virion production in physiologically relevant 3D organotypic raft cultures. Its 10-fold potency advantage over cidofovir at 1.5 μM in this model [1] enables robust viral suppression at concentrations that minimize cytotoxicity, while its unique ability to induce apoptosis selectively in infected, differentiated keratinocytes [1] provides a powerful experimental tool for studying viral clearance mechanisms.

Selective Apoptosis in HPV-Associated Lesions

Researchers studying the pharmacokinetics of acyclic nucleoside phosphonate prodrugs can use ODE-Bn-PMEG as a model compound to investigate the relationship between lipid modification and cellular uptake. Its demonstrated increased uptake in human foreskin fibroblasts and efficient conversion to PMEG diphosphate [2] makes it an ideal probe for quantifying intracellular prodrug activation kinetics and validating cellular permeability assays in relevant epithelial and fibroblast cell lines.

Targeted Prodrug Strategies for Enhanced Cellular Uptake

Given its clinical advancement as the topical cream ABI-1968 in Phase 1 trials for cervical and anal precancerous lesions [3], ODE-Bn-PMEG serves as a benchmark compound for developing and optimizing topical formulations aimed at treating HPV-associated epithelial lesions. Its established safety profile from clinical testing provides a valuable reference for in vivo efficacy and tolerability studies in relevant animal models of HPV infection.

Investigating Mechanisms of Selective Apoptosis in Viral Infections

ODE-Bn-PMEG offers a unique tool for dissecting the signaling pathways that lead to selective apoptosis in virus-infected versus uninfected tissues. The direct comparative evidence showing that ODE-Bn-PMEG, but not cidofovir, induces this selective apoptotic response in HPV-infected keratinocytes [1] positions it as a critical chemical probe for studies aimed at understanding how antiviral agents can trigger differential cell death mechanisms in a viral context.

Application
Selection Property
Validation Focus
HPV life-cycle studies in 3D organotypic models
HPV-18 DNA amplification suppression in tissue context
Viral DNA amplification and virion production endpoints
Selective apoptosis pathway studies in HPV-infected models
Induction of apoptosis in HPV+ keratinocytes without affecting uninfected tissue
Apoptosis pathway-response and cell-death endpoints
Prodrug design and intracellular delivery research
Lipid-diester prodrug uptake and metabolic activation profile
Cellular uptake and PMEG diphosphate conversion endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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